molecular formula C6H8FIN2 B2458244 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole CAS No. 1628214-29-8

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole

Cat. No. B2458244
CAS RN: 1628214-29-8
M. Wt: 254.047
InChI Key: SOGBXVZFWQGSFB-UHFFFAOYSA-N
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Description

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that is synthesized through a specific method, and its mechanism of action has been studied extensively. In

Scientific Research Applications

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied as a potential ligand for protein targets and as a tool for chemical biology research.

Mechanism of Action

The mechanism of action of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole has been studied extensively. It has been found to act as a potent inhibitor of various enzymes and proteins, including the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of the histone deacetylase HDAC6, which is involved in the regulation of gene expression and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole have been studied in various in vitro and in vivo models. It has been found to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammatory diseases. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is its potent inhibitory activity against various enzymes and proteins, which makes it a useful tool for chemical biology research. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in any experimental setting.

Future Directions

There are several future directions for the study of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. Another direction is the study of its potential as a tool for chemical biology research, particularly in the study of protein targets and gene expression. Additionally, further studies are needed to evaluate its potential toxicity and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole involves the reaction of 4-iodo-3-nitropyrazole with an excess of isopropylamine and 1,1,1-trifluoroacetone. The reaction takes place at room temperature in the presence of a base such as potassium carbonate. The product is then purified through column chromatography to obtain a pure compound.

properties

IUPAC Name

5-fluoro-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2/c1-4(2)10-6(7)5(8)3-9-10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBXVZFWQGSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1628214-29-8
Record name 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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